molecular formula C14H17BrN2O2 B12897451 1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl- CAS No. 502961-50-4

1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl-

Cat. No.: B12897451
CAS No.: 502961-50-4
M. Wt: 325.20 g/mol
InChI Key: SQMPIRMEDDXOIL-UHFFFAOYSA-N
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Description

7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazine family Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one typically involves the following steps:

    Propylation: The propyl group can be introduced at the 2nd position through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Propoxylation: The propoxy group can be introduced at the 4th position by reacting the intermediate compound with propyl alcohol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one may involve large-scale bromination, alkylation, and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction of the bromine atom can lead to the formation of 4-propoxy-2-propylphthalazin-1(2H)-one.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 4-propoxy-2-propylphthalazin-1(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and propoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-propoxy-2-propylphthalazin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-chloro-4-propoxy-2-propylphthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.

    7-bromo-4-methoxy-2-propylphthalazin-1(2H)-one: Has a methoxy group instead of a propoxy group, which can influence its solubility and reactivity.

Uniqueness

7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one is unique due to the combination of bromine, propoxy, and propyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted modifications and applications in various fields.

Properties

CAS No.

502961-50-4

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

7-bromo-4-propoxy-2-propylphthalazin-1-one

InChI

InChI=1S/C14H17BrN2O2/c1-3-7-17-14(18)12-9-10(15)5-6-11(12)13(16-17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

SQMPIRMEDDXOIL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Br)C(=N1)OCCC

Origin of Product

United States

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